molecular formula C11H17NS B1335991 Adamantane-1-carbothioamide CAS No. 50543-85-6

Adamantane-1-carbothioamide

Cat. No. B1335991
CAS RN: 50543-85-6
M. Wt: 195.33 g/mol
InChI Key: ONLDDZWBSCSPTI-UHFFFAOYSA-N
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Description

Adamantane-1-carbothioamide is a chemical compound that is part of a broader class of adamantane derivatives. These compounds are known for their unique cage-like structure, which provides a framework for a variety of chemical modifications and applications in pharmaceuticals. The adamantane moiety has been the backbone for many compounds with applications ranging from antivirals to antidiabetics, and against Alzheimer's and Parkinson's disease .

Synthesis Analysis

The synthesis of adamantane-1-carbothioamide derivatives involves reactions with various secondary amines and isothiocyanates to yield N-(1-adamantyl)carbothioamides. For instance, the reaction of 1-adamantyl isothiocyanate with cyclic secondary amines produces a range of N-(1-adamantyl)carbothioamides . Additionally, reactions with piperazine and trans-2,5-dimethylpiperazine can yield

Scientific Research Applications

1. Antimicrobial Activity

  • Application Summary: Adamantane-1-carbothioamide derivatives have been found to exhibit antimicrobial activity. They were tested for in vitro inhibitory activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans .
  • Methods of Application: The compounds were synthesized by reacting 1-adamantyl isothiocyanate with various cyclic secondary amines . The synthesized compounds were then tested for their antimicrobial activity.
  • Results: Compounds 5c, 5d, 5e, 6, 7, 10a, 10b, 15a, 15f, and 15g showed potent antibacterial activity against one or more of the tested microorganisms .

2. Hypoglycemic Activity

  • Application Summary: Certain derivatives of Adamantane-1-carbothioamide have been found to exhibit hypoglycemic activity. They were tested in streptozotocin (STZ)-induced diabetic rats .
  • Methods of Application: The compounds were synthesized by reacting 1-adamantyl isothiocyanate with various cyclic secondary amines . The synthesized compounds were then tested for their hypoglycemic activity in STZ-induced diabetic rats.
  • Results: Compound 5c produced a significant reduction of serum glucose levels, compared to gliclazide .

3. Antibacterial Activity of Schiff Bases

  • Application Summary: A series of Schiff base thiosemicarbazone derivatives containing an adamantane moiety were designed and synthesized. These compounds were tested for their in vitro antibacterial activity .
  • Methods of Application: The compounds were synthesized by condensation of thiosemicarbazide and an aldehyde or ketone . The synthesized compounds were then tested for their antibacterial activity.
  • Results: Compound 7e was as effective as the commonly used antibiotic ampicillin against the Gram-negative bacterium Escherichia coli, and compound 7g had a good inhibitory effect against Gram-positive Bacillus subtilis .

4. Urease Inhibitors

  • Application Summary: Several hydrazine-1-carbothioamide derivatives were recognized as potent urease inhibitors .
  • Methods of Application: The compounds were synthesized by reacting 1-adamantyl isothiocyanate with various cyclic secondary amines . The synthesized compounds were then tested for their urease inhibitory activity.
  • Results: The specific results of the urease inhibitory activity were not provided in the source .

5. Schiff Base Thiosemicarbazone Derivatives

  • Application Summary: A series of Schiff base thiosemicarbazone derivatives containing an adamantane moiety were designed and synthesized. These compounds were tested for their in vitro antibacterial activity .
  • Methods of Application: The compounds were synthesized by condensation of thiosemicarbazide and an aldehyde or ketone . The synthesized compounds were then tested for their antibacterial activity.
  • Results: Compound 7e was as effective as the commonly used antibiotic ampicillin against the Gram-negative bacterium Escherichia coli, and compound 7g had a good inhibitory effect against Gram-positive Bacillus subtilis .

6. Urease Inhibitors

  • Application Summary: Several hydrazine-1-carbothioamide derivatives were recognized as potent urease inhibitors .
  • Methods of Application: The compounds were synthesized by reacting 1-adamantyl isothiocyanate with various cyclic secondary amines . The synthesized compounds were then tested for their urease inhibitory activity.
  • Results: The specific results of the urease inhibitory activity were not provided in the source .

Safety And Hazards

Adamantane-1-carbothioamide should be handled with care to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, and exposure should not be prolonged or repeated . It is also recommended to remove contaminated clothing and wash before reuse .

Future Directions

Adamantane derivatives have shown potential in various fields such as nanotechnology, biochemistry, medicinal chemistry, and the pharmaceutical industry . The oral hypoglycemic activity of certain adamantane derivatives has been determined in streptozotocin (STZ)-induced diabetic rats . Further investigations are required, including the assessment of other adamantanes as antivirals in the experimental setting and controlled clinical trials to assess their safety and efficacy for the prevention and treatment of diseases .

properties

IUPAC Name

adamantane-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLDDZWBSCSPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393675
Record name Adamantane-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-1-carbothioamide

CAS RN

50543-85-6
Record name Adamantane-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ADAMANTANETHIOCARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AA Chepanova, ES Mozhaitsev, AA Munkuev… - Applied Sciences, 2019 - mdpi.com
Featured Application Inhibition of Tdp1 has the potential to increase the potency of the anticancer drugs topotecan and irinotecan, topoisomerase 1 poisons. Furthermore, Tdp1 …
Number of citations: 25 www.mdpi.com
CA Evans, A Zuluaga, DV Matute… - Bioorganic & Medicinal …, 2020 - Elsevier
… hydrochloride (2) with Lawesson's reagent in toluene/triethylamine afforded novel compound, (3r,5r,7r)-N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)adamantane-1-carbothioamide (…
Number of citations: 1 www.sciencedirect.com
EW Rosser - 2020 - search.proquest.com
This dissertation describes the identification, development, and evaluation of small-molecule modulators of nucleotide metabolism. Nucleotides, well-known for their role as the “…
Number of citations: 5 search.proquest.com

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